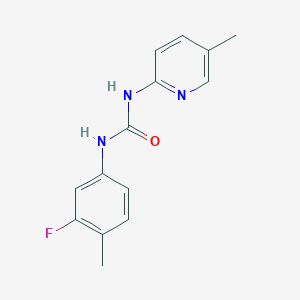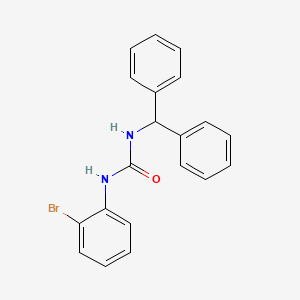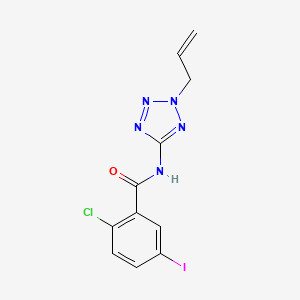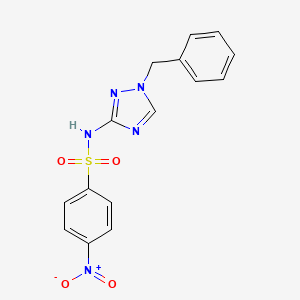
N-(3-FLUORO-4-METHYLPHENYL)-N'-(5-METHYL-2-PYRIDYL)UREA
Descripción general
Descripción
N-(3-FLUORO-4-METHYLPHENYL)-N'-(5-METHYL-2-PYRIDYL)UREA is a useful research compound. Its molecular formula is C14H14FN3O and its molecular weight is 259.28 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-fluoro-4-methylphenyl)-N'-(5-methyl-2-pyridinyl)urea is 259.11209024 g/mol and the complexity rating of the compound is 313. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
CNS Agents and Muscle Relaxants
A study by Rasmussen et al. (1978) found that certain N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas demonstrate anxiolytic activity. Some congeners with specific phenyl substitutions, such as 3-fluoro and 3-methyl groups, showed muscle-relaxant properties that appear to be centrally mediated.
Metallo-Supramolecular Macrocycles
A 2012 study by Troff et al. involved the creation of di-(m-pyridyl)-urea ligands for self-assembling metallo-supramolecular macrocycles. Methyl substitution in pyridine rings of these ligands influenced the position of pyridine nitrogen atoms relative to the urea carbonyl group, affecting the formation of these macrocycles.
Cytokinin Activity
The cytokinin activity of various N-phenyl-N'-(4-pyridyl)urea derivatives was studied by Takahashi et al. (1978). They synthesized and tested 35 derivatives, with some compounds showing high cytokinin activity in a tobacco callus bioassay.
Urea Derivatives in Plant Biology
Ricci and Bertoletti (2009) discussed urea derivatives like N-phenyl-N'-(2-chloro-4-pyridyl)urea in plant morphogenesis studies. These compounds showed cytokinin-like activity, sometimes exceeding that of adenine compounds, and enhanced adventitious root formation.
Fertilizer Applications
Norman et al. (2009) studied the use of urea as a nitrogen source in rice production. They found that urea derivatives like N-(n-butyl)thiophosphoric triamide (NBPT) had less NH3 volatilization and improved rice yield when compared to traditional urea. This study is detailed in Soil Science Society of America Journal.
Biochemistry of Uridine
Yamamoto et al. (2011) explored the biochemistry of uridine, a pyrimidine nucleoside, in plasma. Uridine is crucial for RNA synthesis, glycogen, and biomembrane, and its concentration can have biological effects on various organs.
Antibacterial and Antifungal Agents
In 2010, Zheng et al. synthesized N-alkyl substituted urea derivatives to evaluate their antibacterial and antifungal activities. They found that compounds with morpholine moiety and fluoro substituents exhibited potent antimicrobial activities.
Nonlinear Optics
Muthuraman et al. (2001) investigated molecular complexes for nonlinear optical behavior. They studied molecular complexes formed between 4-hydroxy-4'-nitrobiphenyl/stilbene and 4-substituted pyridine-1-oxide, demonstrating second harmonic generation activity. More details can be found in Chemistry of Materials.
Propiedades
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-(5-methylpyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O/c1-9-3-6-13(16-8-9)18-14(19)17-11-5-4-10(2)12(15)7-11/h3-8H,1-2H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDFXCXKPCIUFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)NC2=CC(=C(C=C2)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2-Methoxyphenoxy)butyl]imidazole](/img/structure/B4585828.png)
![N-(6-benzyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4585833.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B4585834.png)
![3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PROPANAMIDE](/img/structure/B4585841.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B4585844.png)
![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4585878.png)

![N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(2-ETHOXYBENZYL)-N-(3,4,5-TRIMETHOXYBENZYL)AMINE](/img/structure/B4585884.png)
![3-chloro-4-ethoxy-N-{[(4-{[(propionylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}benzamide](/img/structure/B4585888.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B4585891.png)

![1-[2-(3-methylphenoxy)propanoyl]pyrrolidine](/img/structure/B4585898.png)
![2-[[4-Benzyl-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B4585902.png)

